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Compound Name: Methyl 9-Formylnonanoate

Cat. No.: B180726 Get Quote

An In-Depth Technical Guide to the Core Reactions of Methyl 9-Formylnonanoate

Abstract
Methyl 9-formylnonanoate is a bifunctional molecule of significant interest in the synthesis of

polymers, specialty chemicals, and pharmaceutical intermediates. Possessing both an

aldehyde and a methyl ester group, it offers two distinct points for chemical modification. This

guide provides a comprehensive overview of the fundamental reactions of Methyl 9-
formylnonanoate, intended for researchers, chemists, and professionals in drug development.

We will explore its synthesis, purification, and the key transformations of its aldehyde

functionality, including oxidation, reduction, reductive amination, and carbon-carbon bond-

forming reactions. Each section is grounded in mechanistic principles, supported by detailed

experimental protocols and authoritative references, to provide a practical and scientifically

rigorous resource.

Introduction: The Chemistry of Methyl 9-
Formylnonanoate
Methyl 9-formylnonanoate, with the chemical formula C₁₁H₂₀O₃, is a long-chain aliphatic

aldehyde-ester.[1][2] Its linear nine-carbon backbone is terminated by a methyl ester group at

one end (C1) and a formyl (aldehyde) group at the other (C9). This unique structure makes it a

valuable C9 building block, often derived from renewable resources like oleic acid. The two

functional groups exhibit orthogonal reactivity under many conditions, allowing for selective

chemical manipulation. The aldehyde is a highly reactive electrophile, susceptible to

nucleophilic attack and oxidation/reduction, while the methyl ester is a more stable group,
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typically requiring harsher conditions for transformation. This guide will focus primarily on the

rich chemistry of the aldehyde group, which is the primary site of synthetic utility.

Physicochemical Properties
A summary of the key physical and chemical properties of Methyl 9-formylnonanoate is

presented below.

Property Value Reference(s)

CAS Number 14811-73-5 [2]

Molecular Formula C₁₁H₂₀O₃ [1]

Molecular Weight 200.27 g/mol [1]

Physical Form Liquid [2]

Boiling Point 121°C / 3 mmHg [1]

Refractive Index 1.4400 to 1.4440 [1]

InChI Key
LVPNLDGNIRVDRF-

UHFFFAOYSA-N
[2]

Synthesis and Purification
The practical utility of any chemical building block begins with its efficient synthesis and

purification. The most common and industrially relevant methods for producing Methyl 9-
formylnonanoate leverage readily available unsaturated fatty acid esters.

Synthetic Pathways
The two primary routes for the synthesis of Methyl 9-formylnonanoate are ozonolysis of

methyl oleate and hydroformylation of terminal alkenes.

Ozonolysis of Methyl Oleate: This is a classic and highly effective method for cleaving the C9

double bond of methyl oleate. Oleic acid is a major component of many vegetable oils,

making its methyl ester a renewable and inexpensive starting material. The reaction

proceeds by treating methyl oleate with ozone (O₃), which forms an unstable primary
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ozonide, followed by rearrangement to a more stable secondary ozonide. Reductive workup

of the ozonide cleaves the molecule to yield Methyl 9-formylnonanoate and nonanal.[3][4]

[5] The choice of reductive workup agent (e.g., dimethyl sulfide, triphenylphosphine, or

zinc/acetic acid) is critical to prevent over-oxidation of the desired aldehyde product to a

carboxylic acid.

Hydroformylation of Methyl 9-decenoate: Also known as the "oxo process," hydroformylation

involves the addition of a formyl group (CHO) and a hydrogen atom across a carbon-carbon

double bond.[6][7] When applied to methyl 9-decenoate, this reaction, catalyzed by transition

metals like rhodium or cobalt, produces a mixture of the linear product (Methyl 10-

oxodecanoate) and the branched product (Methyl 9-formylstearate, if starting from an

internal alkene like methyl oleate).[8] For the synthesis of Methyl 9-formylnonanoate, a

terminal alkene precursor like methyl 9-decenoate is ideal to achieve high regioselectivity for

the terminal aldehyde.[9]
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Caption: Primary synthetic routes to C9 and C10 aldehyde esters.

Purification of Long-Chain Aldehydes
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Long-chain aliphatic aldehydes can be challenging to purify due to their relatively high boiling

points and susceptibility to air oxidation, which forms the corresponding carboxylic acid.

Column Chromatography: Chromatographic purification on a silica gel column is a viable

method.[10] A non-polar eluent system, such as hexane/diethyl ether or hexane/ethyl

acetate, is typically employed. The aldehyde is less polar than the corresponding alcohol (a

common byproduct in reductions) and significantly less polar than the carboxylic acid

impurity. It is often recommended to use silica gel that has been neutralized with a base like

triethylamine to prevent acid-catalyzed degradation of the aldehyde on the column.[10]

Purification via Bisulfite Adduct: A highly effective classical method for separating aldehydes

from mixtures involves the formation of a water-soluble bisulfite adduct.[11][12] The aldehyde

reacts with a saturated aqueous solution of sodium bisulfite in a nucleophilic addition

reaction to form a charged adduct. This adduct is soluble in the aqueous phase and can be

separated from non-reactive organic impurities by liquid-liquid extraction.[12] The aldehyde

can then be regenerated by treating the aqueous layer with a base (e.g., NaOH) or strong

acid, which reverses the reaction and allows the purified aldehyde to be extracted back into

an organic solvent.[11]
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Caption: Workflow for the purification of aldehydes via bisulfite adduct formation.

Core Reactions of the Aldehyde Group
The formyl group is the most reactive site on Methyl 9-formylnonanoate and serves as the

handle for a wide range of chemical transformations.
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Caption: Major reaction pathways for the aldehyde group of Methyl 9-formylnonanoate.

Oxidation to a Carboxylic Acid
The aldehyde group can be readily oxidized to a carboxylic acid, yielding the mono-methyl

ester of a C10 dicarboxylic acid. This is a valuable transformation for creating monomers for

step-growth polymerization.

Causality: Common oxidizing agents like potassium permanganate (KMnO₄) or Jones

reagent (CrO₃ in sulfuric acid) are effective but can be harsh. A milder and highly selective

method is the Pinnick oxidation, which uses sodium chlorite (NaClO₂) buffered with a weak

acid and a chlorine scavenger. This method is particularly useful for substrates with other

sensitive functional groups.

Experimental Protocol (Pinnick Oxidation):

Dissolve Methyl 9-formylnonanoate (1.0 equiv) in a suitable solvent like tert-butanol or

THF.

Add an excess of 2-methyl-2-butene (a chlorine scavenger, ~4-5 equiv).
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Prepare an aqueous solution of sodium chlorite (NaClO₂, ~1.5 equiv) and sodium

dihydrogen phosphate (NaH₂PO₄, ~1.5 equiv).

Add the aqueous solution dropwise to the aldehyde solution at room temperature.

Stir the biphasic mixture vigorously for 4-12 hours, monitoring by TLC until the starting

material is consumed.

Quench the reaction with an aqueous solution of sodium sulfite (Na₂SO₃).

Acidify the mixture with HCl and extract the product with an organic solvent (e.g., ethyl

acetate).

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate

under reduced pressure to yield the carboxylic acid product.

Reduction to an Alcohol
Reduction of the aldehyde group provides Methyl 10-hydroxynonanoate, a bifunctional

molecule with a terminal primary alcohol and a methyl ester.[13]

Causality: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation. It is

a mild reducing agent that selectively reduces aldehydes and ketones in the presence of less

reactive functional groups like esters.[14] Stronger reducing agents like lithium aluminum

hydride (LiAlH₄) would reduce both the aldehyde and the ester.

Experimental Protocol (Sodium Borohydride Reduction):

Dissolve Methyl 9-formylnonanoate (1.0 equiv) in a protic solvent like methanol or

ethanol.

Cool the solution to 0°C in an ice bath.

Add sodium borohydride (NaBH₄, ~1.1 equiv) portion-wise, controlling the rate of addition

to manage gas evolution.

Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for

an additional 1-2 hours.
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Monitor the reaction by TLC for the disappearance of the aldehyde.

Carefully quench the reaction by the slow addition of dilute aqueous HCl or acetone at

0°C.

Remove the bulk of the organic solvent under reduced pressure.

Extract the aqueous residue with an organic solvent (e.g., diethyl ether or ethyl acetate).

Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and

concentrate to afford Methyl 10-hydroxynonanoate.

Reductive Amination
Reductive amination is a powerful method for forming C-N bonds by converting the aldehyde

into a primary, secondary, or tertiary amine.[15][16]

Causality: The reaction proceeds via the initial formation of an imine or iminium ion

intermediate, which is then reduced in situ.[14] Mild reducing agents that are stable under

weakly acidic conditions and selectively reduce the iminium ion in the presence of the

aldehyde are preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent reagent

for this purpose, as it is less basic and more selective than sodium cyanoborohydride

(NaBH₃CN).[14][15]

Experimental Protocol (Reductive Amination with NaBH(OAc)₃):

In a flask, dissolve Methyl 9-formylnonanoate (1.0 equiv) and the desired primary or

secondary amine (1.0-1.2 equiv) in a non-protic solvent like dichloromethane (DCM) or

1,2-dichloroethane (DCE).

Add acetic acid (1-2 equiv) to catalyze imine formation.

Stir the mixture at room temperature for 20-30 minutes.

Add sodium triacetoxyborohydride (NaBH(OAc)₃, ~1.5 equiv) portion-wise.

Allow the reaction to stir at room temperature for 12-24 hours, monitoring by TLC or LC-

MS.
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Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate

(NaHCO₃).

Separate the organic layer, and extract the aqueous layer with DCM.

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate to yield the amine product, which can be further purified by chromatography.

Wittig Reaction
The Wittig reaction is a cornerstone of organic synthesis for creating alkenes with absolute

control over the double bond's position. It reacts an aldehyde with a phosphorus ylide (a Wittig

reagent).[17][18][19]

Causality: The reaction mechanism involves the nucleophilic attack of the ylide's carbon on

the aldehyde's carbonyl carbon, forming a betaine intermediate which collapses to a four-

membered oxaphosphetane ring. This intermediate then fragments to give the desired

alkene and triphenylphosphine oxide.[17] The stereochemical outcome (E vs. Z alkene)

depends on the nature of the ylide. Unstabilized ylides (e.g., from alkyl halides) typically give

Z-alkenes, while stabilized ylides (with electron-withdrawing groups) favor E-alkenes.[18][20]

Experimental Protocol (with an Unstabilized Ylide):

Ylide Preparation: Suspend methyltriphenylphosphonium bromide (1.1 equiv) in

anhydrous THF under an inert atmosphere (N₂ or Ar). Cool to 0°C.

Add a strong base such as n-butyllithium (n-BuLi, 1.05 equiv) dropwise. The solution will

typically turn a deep red or orange color, indicating ylide formation. Stir for 30-60 minutes

at 0°C.

Wittig Reaction: Add a solution of Methyl 9-formylnonanoate (1.0 equiv) in anhydrous

THF dropwise to the ylide solution at 0°C.

Allow the reaction to warm to room temperature and stir for 2-12 hours.

Quench the reaction by adding a saturated aqueous solution of ammonium chloride

(NH₄Cl).

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 15 Tech Support

https://www.masterorganicchemistry.com/2018/02/06/wittig-reaction/
https://en.wikipedia.org/wiki/Wittig_reaction
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Aldehydes_and_Ketones/Reactivity_of_Aldehydes_and_Ketones/The_Wittig_Reaction
https://www.masterorganicchemistry.com/2018/02/06/wittig-reaction/
https://en.wikipedia.org/wiki/Wittig_reaction
https://www.organic-chemistry.org/namedreactions/wittig-reaction.shtm
https://www.benchchem.com/product/b180726?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b180726?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Extract the product with diethyl ether.

Wash the combined organic layers with water and brine, then dry over anhydrous

magnesium sulfate.

Concentrate the solution. The byproduct, triphenylphosphine oxide, can often be partially

removed by precipitation from a non-polar solvent like hexane. Further purification is

typically achieved by column chromatography.

Grignard Reaction
The Grignard reaction provides a route to form a new carbon-carbon bond and a secondary

alcohol by reacting the aldehyde with an organomagnesium halide (Grignard reagent).[21][22]

[23]

Causality: The Grignard reagent (R-MgX) acts as a potent carbon nucleophile, attacking the

electrophilic carbonyl carbon of the aldehyde.[24] This forms an alkoxide intermediate, which

is then protonated during an acidic workup step to yield the final secondary alcohol. It is

critical to perform the reaction under anhydrous conditions, as Grignard reagents are strong

bases and will be quenched by protic sources like water or alcohols.[23]

Experimental Protocol (Grignard Addition):

Set up a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar) equipped with

a dropping funnel.

Add a solution of Methyl 9-formylnonanoate (1.0 equiv) in anhydrous diethyl ether or

THF to the flask.

Cool the solution to 0°C.

Add the Grignard reagent (e.g., methylmagnesium bromide in ether, ~1.1 equiv) dropwise

via the dropping funnel, maintaining the temperature below 10°C.

After the addition is complete, allow the reaction to stir at room temperature for 1-3 hours.

Cool the reaction back to 0°C and quench by the slow, dropwise addition of a cold,

saturated aqueous solution of ammonium chloride (NH₄Cl).
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Extract the product with diethyl ether.

Wash the combined organic layers with water and brine, dry over anhydrous sodium

sulfate, filter, and concentrate under reduced pressure.

Purify the resulting secondary alcohol by column chromatography.

Knoevenagel Condensation
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to

the aldehyde, followed by dehydration, to form an α,β-unsaturated product.[25]

Causality: This reaction requires a compound with a methylene group (a -CH₂- group)

flanked by two electron-withdrawing groups (Z and Z'), such as malononitrile or diethyl

malonate. A weak base, like piperidine or ammonium acetate, is used as a catalyst to

deprotonate the active methylene compound, forming a nucleophilic enolate which then

attacks the aldehyde.[25][26] The resulting aldol-type adduct readily eliminates water to form

a stable, conjugated C=C double bond.

Experimental Protocol (with Malononitrile):

To a solution of Methyl 9-formylnonanoate (1.0 equiv) and malononitrile (1.05 equiv) in a

solvent like ethanol or toluene, add a catalytic amount of piperidine (0.1 equiv).

Heat the reaction mixture to reflux (a Dean-Stark apparatus can be used if toluene is the

solvent to remove the water byproduct and drive the reaction to completion).

Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.

Cool the reaction mixture to room temperature and remove the solvent under reduced

pressure.

Dissolve the residue in an organic solvent like ethyl acetate and wash with dilute acid

(e.g., 1M HCl) to remove the piperidine catalyst, followed by water and brine.

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

Purify the product by column chromatography or recrystallization.
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Spectroscopic Characterization
Identifying Methyl 9-formylnonanoate and its reaction products requires standard

spectroscopic techniques.[27]

¹H NMR: Key signals include a triplet at ~9.76 ppm for the aldehydic proton (-CHO), a singlet

at ~3.67 ppm for the methyl ester protons (-OCH₃), and a triplet at ~2.30 ppm for the α-

methylene protons of the ester (-CH₂CO₂Me).

¹³C NMR: The carbonyl carbons are diagnostic, with the aldehyde carbon appearing around

202 ppm and the ester carbonyl at ~174 ppm.

IR Spectroscopy: Look for a strong C=O stretching band for the ester around 1740 cm⁻¹ and

another for the aldehyde around 1725 cm⁻¹. A characteristic pair of weak C-H stretching

bands for the aldehyde can also be seen around 2720 cm⁻¹ and 2820 cm⁻¹.[28]

Mass Spectrometry: The molecular ion peak (M⁺) may be observed, but fragmentation is

common. Expect to see patterns related to cleavage alpha to the carbonyl groups and

McLafferty rearrangements if applicable.[28][29]

Conclusion
Methyl 9-formylnonanoate is a versatile and valuable bifunctional building block. Its aldehyde

group provides a gateway to a vast array of chemical transformations, including oxidation,

reduction, C-N bond formation, and various C-C bond-forming reactions. The orthogonal nature

of its aldehyde and ester functionalities allows for selective and strategic synthetic planning.

The protocols and principles outlined in this guide serve as a foundational resource for

researchers aiming to leverage the unique chemistry of this compound in their synthetic

endeavors.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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